molecular formula C17H20N2O4S B4562185 N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide

N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide

Cat. No.: B4562185
M. Wt: 348.4 g/mol
InChI Key: ZNNZXCPFHLKZDH-UHFFFAOYSA-N
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Description

N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.11437830 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

N2-(4-methoxyphenyl)-N1-methyl-N2-(methylsulfonyl)-N1-phenylglycinamide is involved in chemical synthesis processes, including the generation of glycosyl triflates from thioglycosides, indicating its utility in complex organic synthesis and the modification of chemical structures for various applications. The generation of glycosyl triflates from thioglycosides using S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) and trifluoromethanesulfonic anhydride showcases a metal-free, thiophile activation mechanism at low temperatures, leading to the production of glycosides with good yield and selectivity (Crich & Smith, 2000).

Synthesis of Tetrahydroisoquinolines

The compound plays a role in the synthesis of tetrahydroisoquinolines, a framework significant in pharmaceutical chemistry. Novel synthetic equivalents based on WA functionality have been developed for the efficient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline, highlighting its importance in the generation of complex molecular architectures with potential pharmacological activities (Kommidi, Balasubramaniam, & Aidhen, 2010).

Structural and Conformational Studies

Research into the conformation and assembly of arylsulfonamide para-alkoxychalcone hybrids has revealed the impact of methylene group inclusion on molecular conformation and crystal structure. This work emphasizes the compound's role in understanding structural relationships and the effect of subtle modifications on molecular properties (de Castro et al., 2013).

Synthesis of Unsaturated N-methoxy-N-methylamides

The compound has been used in the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds, demonstrating its utility in creating structures with potential biological activity. This synthetic route provides access to compounds that could have applications in medicinal chemistry and drug development (Beney, Boumendjel, & Mariotte, 1998).

Herbicidal Activity

Studies on organophosphorus hetero-cycles have explored the reaction of compounds like Lawesson's Reagent with glycinamides, leading to products with selective herbicidal activity. This research underscores the potential agricultural applications of the compound in developing new herbicides with high efficacy and selectivity (He & Chen, 1997).

Properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-18(14-7-5-4-6-8-14)17(20)13-19(24(3,21)22)15-9-11-16(23-2)12-10-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNZXCPFHLKZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
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N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.